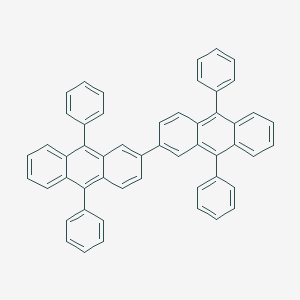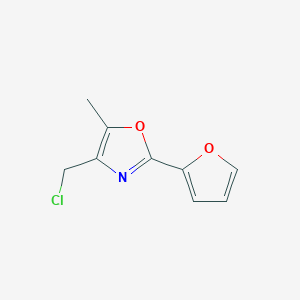
2-benzoyl-4-chloro-benzenesulfonyl Chloride
Overview
Description
2-Benzoyl-4-chloro-benzenesulfonyl Chloride is a biochemical used for proteomics research . It is a derivative of benzenesulfonyl chloride, which is prepared by the reaction of benzene and chlorosulfonic acid or from the sodium salt of benzenesulfonic acid .
Molecular Structure Analysis
The molecular formula of 2-Benzoyl-4-chloro-benzenesulfonyl Chloride is C13H8Cl2O3S, and its molecular weight is 315.17 .Scientific Research Applications
Proteomics Research
“2-benzoyl-4-chloro-benzenesulfonyl Chloride” is used in proteomics research . Proteomics is the large-scale study of proteins, particularly their structures and functions. This compound could be used in various ways in this field, such as in the analysis of protein structure, interactions, and modifications.
Synthesis of Benzamides
This compound can be used in the synthesis of benzamides . Benzamides are a type of organic compound that has a wide range of uses in the pharmaceutical industry. They are used in the synthesis of a variety of therapeutic agents .
Pharmaceutical Applications
Benzamides, which can be synthesized using “2-benzoyl-4-chloro-benzenesulfonyl Chloride”, are found in many potential drug compounds . These include loperamide (an antidiarrheal), acetaminophen (an analgesic), lidocaine (a local anesthetic), atorvastatin (a cholesterol-lowering drug), lisinopril (an inhibitor of angiotensin converting enzyme), valsartan (a blocker of angiotensin-II receptors), sorafenib and diltiazem (calcium channel blockers used in the treatment of angina and hypertension), lipitor and vyvanse .
Industrial Applications
Amide compounds, which can be synthesized from “2-benzoyl-4-chloro-benzenesulfonyl Chloride”, are widely used in industries such as paper, plastic, and rubber . They are also used as intermediate products in the synthesis of therapeutic agents .
Agricultural Applications
Amide compounds are also used in agricultural areas . They can be used as pesticides, herbicides, or in other agricultural applications.
Antiplatelet Activity
Amide derivatives, which can be synthesized using “2-benzoyl-4-chloro-benzenesulfonyl Chloride”, also show antiplatelet activity . This makes them potentially useful in the treatment of conditions such as heart disease and stroke.
Safety and Hazards
properties
IUPAC Name |
2-benzoyl-4-chlorobenzenesulfonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8Cl2O3S/c14-10-6-7-12(19(15,17)18)11(8-10)13(16)9-4-2-1-3-5-9/h1-8H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BPSHNCPJAOFFQB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C2=C(C=CC(=C2)Cl)S(=O)(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8Cl2O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-benzoyl-4-chloro-benzenesulfonyl Chloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.









![5-Amino-1-(3-chloro-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-2-yl)-1h-pyrazole-4-carbonitrile](/img/structure/B173875.png)
![3-Methoxy-4-[3-(1-pyrrolidinyl)propoxy]-benzoic acid Hydrochloride](/img/structure/B173878.png)


![1-((3aR,6S,7aS)-8,8-Dimethyl-2,2-dioxidohexahydro-1H-3a,6-methanobenzo[c]isothiazol-1-yl)ethanone](/img/structure/B173890.png)

![N-[4-(Hydroxymethyl)-2-cyclopenten-1-yl]butanamide](/img/structure/B173898.png)
